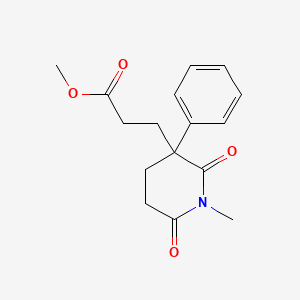![molecular formula C9H6Br6O2 B13998602 Methyl 1,4,5,6,7,7-hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylate CAS No. 38575-63-2](/img/structure/B13998602.png)
Methyl 1,4,5,6,7,7-hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1,4,5,6,7,7-hexabromobicyclo[221]hept-5-ene-2-carboxylate is a brominated organic compound with a bicyclic structure
Preparation Methods
The synthesis of Methyl 1,4,5,6,7,7-hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylate typically involves a Diels-Alder reaction followed by bromination. The Diels-Alder reaction is a cycloaddition reaction between a diene and a dienophile, leading to the formation of a bicyclic structure. The resulting compound is then subjected to bromination under controlled conditions to introduce bromine atoms at specific positions .
Industrial production methods may involve optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
Methyl 1,4,5,6,7,7-hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include strong acids, bases, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl 1,4,5,6,7,7-hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 1,4,5,6,7,7-hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylate involves its interaction with molecular targets and pathways in biological systems. The bromine atoms in the compound can form strong interactions with various biomolecules, affecting their structure and function . This can lead to changes in cellular processes and pathways, which are being studied for potential therapeutic applications .
Comparison with Similar Compounds
Methyl 1,4,5,6,7,7-hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylate can be compared with other similar compounds, such as:
1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]hept-5-en-2-yl)methyl chloroacetate: This compound has chlorine atoms instead of bromine, leading to different chemical properties and reactivity.
Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid, 1,4,5,6,7,7-hexachloro-: Another chlorinated analog with distinct applications and reactivity.
Properties
CAS No. |
38575-63-2 |
|---|---|
Molecular Formula |
C9H6Br6O2 |
Molecular Weight |
625.6 g/mol |
IUPAC Name |
methyl 1,4,5,6,7,7-hexabromobicyclo[2.2.1]hept-5-ene-2-carboxylate |
InChI |
InChI=1S/C9H6Br6O2/c1-17-6(16)3-2-7(12)4(10)5(11)8(3,13)9(7,14)15/h3H,2H2,1H3 |
InChI Key |
KKTMVHJOBSNVHI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2(C(=C(C1(C2(Br)Br)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


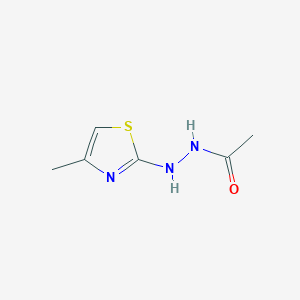

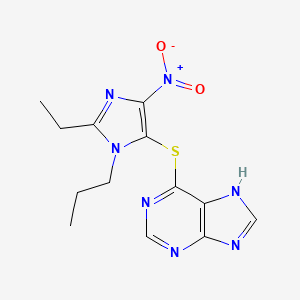
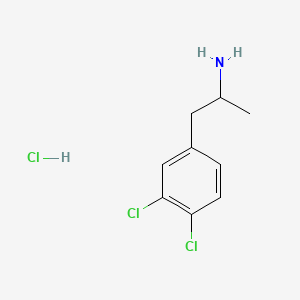
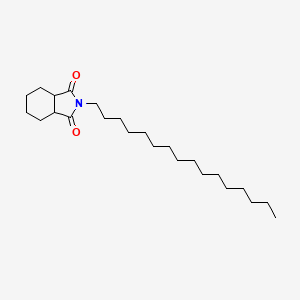
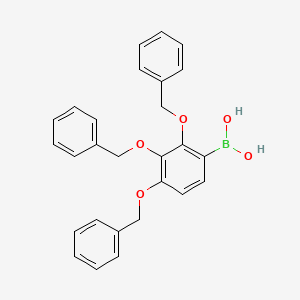
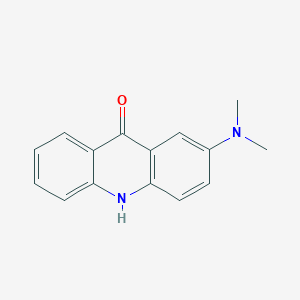
![3-Phenyl-2,7-diazabicyclo[4.1.0]hept-4-ene-7-carbonitrile](/img/structure/B13998587.png)
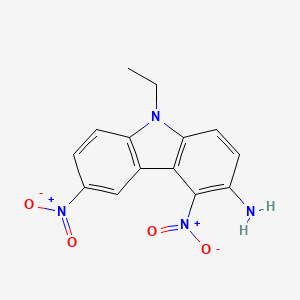
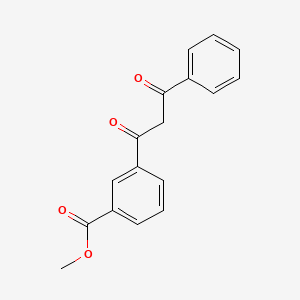


![3-[[4-[[2,6-Diamino-5-(3,4-dichlorophenyl)pyrimidin-4-yl]methoxy]phenyl]methylcarbamoylamino]benzenesulfonyl fluoride](/img/structure/B13998613.png)
